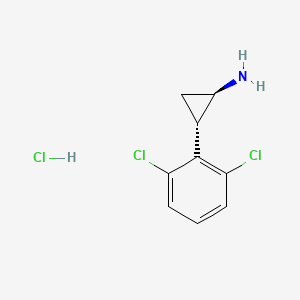
(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine;hydrochloride
Vue d'ensemble
Description
(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine;hydrochloride, also known as MK-801, is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s by scientists at Merck & Co. as part of a drug discovery program aimed at developing novel analgesics. However, its unique pharmacological properties soon attracted the attention of researchers in the field of neuroscience, and it has since become a widely used tool in the study of NMDA receptor function and its role in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Synthesis and Characterization
- Cyclopropyl Derivatives Synthesis : The development of biocatalytic routes for synthesizing cyclopropyl amine, a key building block for the anti-thrombotic agent ticagrelor, was explored. Employing ketoreductase, amidase, or lipase biocatalysts resulted in the key building blocks with high enantiomeric excess (ee), demonstrating the potential for efficient and green synthetic processes (Hugentobler et al., 2016).
- Enzymatic Process Development : A practical enzymatic process was developed for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial chiral intermediate for Ticagrelor. The process featured a ketoreductase (KRED) from a KRED library, showcasing high conversion and enantiomeric excess, facilitating a simplified and safer production method (Guo et al., 2017).
Chemical Interactions and Properties
- Amines Interaction with Organic Solvents : The interaction of protonated merocyanine dyes with amines in organic solvents was studied, offering insights into the solvatochromic behavior and binding constants in various solvents. This research underscores the influence of amine basicity, dye molecular structure, and solvent on the interactions, relevant for understanding the chemical behavior of compounds including cyclopropylamine derivatives in different environments (Ribeiro et al., 2011).
Structural Analysis
- Crystal Structure Characterization : Studies on Schiff bases and their derivatives, including cyclopropyl-containing compounds, highlighted the significance of intramolecular hydrogen bonding and tautomerism. These structural analyses are crucial for designing compounds with desired physical and chemical properties (Yıldız et al., 1998).
Application in Synthesis
- Lipase-Catalyzed Hydrolytic Resolution : An efficient process for the hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a key building block for Ticagrelor synthesis, using immobilized Candida antarctica lipase B, was developed. This work presents a significant advancement in the enzymatic preparation of optically pure cyclopropane-1-carboxylic acids, essential for medicinal chemistry applications (Wang et al., 2019).
Propriétés
IUPAC Name |
(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-6-2-1-3-7(11)9(6)5-4-8(5)12;/h1-3,5,8H,4,12H2;1H/t5-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLVGKZGOXGIFO-KPSHTFFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C=CC=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C=CC=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine;hydrochloride | |
CAS RN |
1807934-05-9 | |
| Record name | Cyclopropanamine, 2-(2,6-dichlorophenyl)-, hydrochloride (1:1), (1R,2S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807934-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



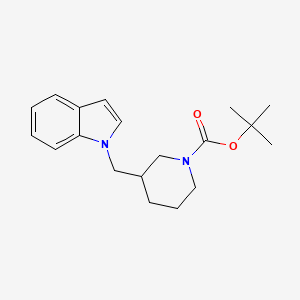
![methyl 3-oxo-2-{[6-(propan-2-yl)pyridin-2-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1653263.png)
![Methyl 5-[3-(benzylamino)piperidine-1-carbonyl]furan-3-carboxylate](/img/structure/B1653266.png)
![4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1653267.png)
![2-methyl-5-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl}-1,3,4-oxadiazole](/img/structure/B1653269.png)
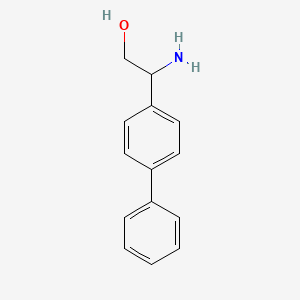

![1-[(2,5-Dimethoxyphenyl)methyl]-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B1653272.png)
sulfamoyl}[(1-propyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1653273.png)
![N-[2-(prop-2-yn-1-yloxy)ethyl]cyclooctanamine](/img/structure/B1653274.png)
![[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1653278.png)
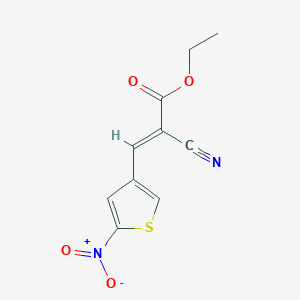
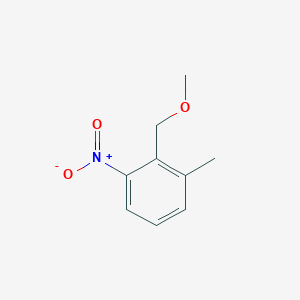
![21-[(2-Fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one](/img/structure/B1653285.png)